(S)-(-)-1,2-Epithiododecane
Description
Significance of Chiral Epithioalkane Building Blocks in Advanced Synthesis
Chiral building blocks are essential components in modern asymmetric synthesis, providing the foundational stereochemical information for creating complex target molecules such as pharmaceuticals and natural products. wiley.com Within this context, chiral epithioalkanes, also known as chiral thiiranes, are recognized as valuable sulfur-containing heterocyclic compounds. nih.gov Their importance stems from their utility as versatile intermediates that can undergo a variety of stereospecific ring-opening reactions, allowing for the introduction of sulfur-based functional groups with precise three-dimensional control.
The development of new drugs increasingly relies on the use of chiral building blocks to ensure a precise fit with biological targets, which are themselves chiral. enamine.net Chiral epithioalkanes like (S)-(-)-1,2-Epithiododecane are sought after for their ability to generate unique molecular architectures. numberanalytics.com The demand for enantiomerically pure epithioalkanes is driven by their potential application in medicinal chemistry, agrochemicals, and materials science, where specific stereoisomers often exhibit desired activities while others may be inactive or even detrimental. enamine.netnumberanalytics.com
Historical Development and Evolution of Synthetic Epithioalkane Chemistry
The field of synthetic organic chemistry traces its origins to the mid-19th century, when chemists began to synthesize molecules, including those not found in nature. nih.govmcgill.ca The synthesis of epithioalkanes, or thiiranes, is a specialized subset of this broader history. Early methods for preparing these three-membered sulfur heterocycles often involved the conversion of precursor molecules. For instance, the reaction of epoxides with reagents like potassium thiocyanate (B1210189) provided a route to thiiranes.
The evolution of epithioalkane synthesis has been marked by a continuous drive towards greater efficiency and stereocontrol. While classical methods often produced racemic mixtures, the development of asymmetric synthesis has revolutionized the field. wiley.com Modern approaches increasingly utilize chiral catalysts and biocatalysts to achieve high levels of enantioselectivity. d-nb.info This progression reflects a broader trend in organic chemistry away from stoichiometric reagents and towards catalytic, atom-economical processes that can deliver enantiopure compounds for specialized applications. nih.gov
Overview of Current Research Trajectories for this compound
Current research involving this compound and related chiral thiiranes is largely focused on the development of novel and efficient enantioselective synthetic methods. nih.gov Scientists are exploring biocatalytic strategies, such as using engineered halohydrin dehalogenase (HHDH) enzymes, for the thionation of epoxides to produce chiral thiiranes with high enantiomeric excess. nih.govdntb.gov.ua This biocatalytic approach is valued for its potential to offer a greener synthetic route to these valuable compounds. nih.gov
Another significant research avenue is the use of chiral organocatalysts, such as chiral phosphoric acids (CPAs), to catalyze the conversion of epoxides into thiiranes. d-nb.info This method allows for kinetic resolution, providing access to enantiopure thiiranes. d-nb.info Research in this area also involves computational studies using density functional theory (DFT) to understand the reaction mechanisms and to design new, more effective catalysts. d-nb.info Furthermore, studies on the reactivity of long-chain epithioalkanes, such as 1,2-epithiodecane and 1,2-epithiododecane, investigate their reactions with various nucleophiles and electrophiles, such as alcohols and acetyl chloride, to explore their synthetic utility and potential for creating new functionalized molecules. researchgate.netresearchgate.net The scalability of these synthetic methods and the subsequent transformation of the resulting chiral thiiranes into other useful chemical entities are also key areas of investigation. nih.gov
Contextualizing this compound within Chiral Sulfur Heterocycle Chemistry
This compound is a specific instance of a chiral sulfur-containing heterocycle, a broad and important class of compounds in organic chemistry. numberanalytics.comcas.cn Sulfur heterocycles are integral structural motifs found in numerous bioactive compounds and are widely used as intermediates in asymmetric synthesis. cas.cnresearchgate.net The presence of a sulfur atom within a cyclic framework, combined with chirality, imparts unique chemical and physical properties that are highly sought after in drug discovery and materials science. numberanalytics.comresearchgate.net
The synthesis of chiral sulfur heterocycles is a dynamic and challenging area of research. cas.cnresearchgate.net this compound, as a thiirane (B1199164), represents the simplest class of sulfur heterocycles, consisting of a three-membered ring. The strain of this ring makes it susceptible to nucleophilic attack, rendering it a versatile synthetic intermediate. Broader research in chiral sulfur heterocycle chemistry includes the development of catalytic asymmetric methods to construct not only three-membered rings but also larger, more complex systems. rsc.org Methodologies employing N-heterocyclic carbenes (NHCs) and cinchonidine-derived organocatalysts have been successfully used to synthesize various chiral sulfur-containing molecules with high stereoselectivity, highlighting the ongoing effort to expand the synthetic toolbox for this important class of compounds. cas.cnrsc.org
Table 2: Chemical Compounds Mentioned
| Compound Name | Class / Role |
|---|---|
| This compound | Chiral Epithioalkane (Thiirane) |
| 1,2-Epithiooctane | Epithioalkane (Thiirane) researchgate.net |
| 1,2-Epithiotetradecane | Epithioalkane (Thiirane) researchgate.net |
| 1,2-Epithiodecane | Epithioalkane (Thiirane) researchgate.net |
| Acetyl chloride | Reagent researchgate.net |
| Potassium thiocyanate | Reagent |
| Chiral Phosphoric Acids (CPAs) | Organocatalysts d-nb.info |
| Halohydrin dehalogenase (HHDH) | Biocatalyst (Enzyme) nih.gov |
| N-heterocyclic carbenes (NHCs) | Organocatalysts cas.cn |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-decylthiirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24S/c1-2-3-4-5-6-7-8-9-10-12-11-13-12/h12H,2-11H2,1H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKMUVCLRNFYKO-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC[C@H]1CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583815 | |
| Record name | (2S)-2-Decylthiirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308103-61-9 | |
| Record name | (2S)-2-Decylthiirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for S 1,2 Epithiododecane
Enantioselective Synthetic Pathways to Chiral Epithioalkanes
Enantioselective synthesis is a cornerstone of modern chemistry, aiming to produce a single enantiomer from an achiral or racemic starting material. nobelprize.orglibretexts.org This is achieved by using a chiral influence, such as a catalyst or auxiliary, to guide the reaction towards the desired stereochemical outcome. libretexts.org For the synthesis of chiral epithioalkanes like (S)-(-)-1,2-Epithiododecane, several powerful enantioselective strategies have been developed.
Chiral Pool-Based Approaches and Precursor Utilization
The chiral pool refers to the collection of readily available and inexpensive enantiopure compounds from natural sources, such as amino acids, sugars, and terpenes. wikipedia.orgresearchgate.net This approach, also known as the "chiron approach," utilizes these naturally occurring chiral molecules as starting materials. iipseries.org The inherent chirality of the starting material is then transferred through a series of chemical transformations to the target molecule, preserving the stereochemical integrity. wikipedia.org This strategy can be highly efficient, especially when the desired molecule shares structural similarities with a known natural product. wikipedia.orgresearchgate.net For instance, the synthesis of a chiral fragment of the drug Pemafibrate starts from the enantiopure (S)-2-hydroxybutyrolactone, a chiral pool substrate. nih.gov
| Chiral Pool Starting Material | Target Molecule/Fragment | Reference |
| (S)-2-hydroxybutyrolactone | Chiral fragment of Pemafibrate | nih.gov |
| Verbenone | Paclitaxel (Taxol) | wikipedia.org |
| (–)-Pantolactone | Epothilone | wikipedia.org |
| (S)-2-aminobutanamide | Brivaracetam | nih.gov |
Asymmetric Catalytic Strategies for Stereocontrol
Asymmetric catalysis is a powerful strategy that employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nobelprize.org This approach is highly sought after in both academic and industrial settings due to its efficiency and atom economy. The chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. libretexts.org
Transition metal catalysis is a versatile tool for a wide range of organic transformations. mdpi.com In the context of asymmetric synthesis, chiral ligands are used to modify the metal center, creating a chiral catalyst that can induce enantioselectivity. rsc.org These catalysts are effective in a variety of reactions, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. nobelprize.org For example, ruthenium complexes containing chiral diamine ligands have been successfully used in the asymmetric transfer hydrogenation of imines to produce chiral amines with high enantiomeric excess. beilstein-journals.org Similarly, rhodium catalysts with chiral phosphine (B1218219) ligands, like BINAP, are renowned for their ability to effect highly enantioselective hydrogenations. harvard.edu The design of these ligands often involves noncovalent interactions, such as hydrogen bonding and ion pairing, to enhance stereocontrol. mdpi.com
| Catalyst System | Reaction Type | Application | Reference |
| Ruthenium-chiral diamine complex | Asymmetric Transfer Hydrogenation | Synthesis of chiral amines | beilstein-journals.org |
| Rhodium-(R)-BINAP | Asymmetric Hydrogenation | Reduction of β-keto esters | harvard.edu |
| Rhodium-chiral diphosphine | Asymmetric Hydrogenation | Synthesis of chiral amino acids | nobelprize.org |
| Titanium(IV) tetraisopropoxide/DET | Sharpless Epoxidation | Epoxidation of allylic alcohols | nobelprize.orglibretexts.org |
| Rh2(S-biTISP)2 | Asymmetric Cyclopropanation | Synthesis of cyclopropylphosphonates | unl.pt |
In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis. nih.gov
Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations. beilstein-journals.org This field has seen rapid growth, with a wide array of chiral organocatalysts being developed for various reactions. unito.it For example, chiral prolinamide derivatives have been shown to be effective in aldol (B89426) reactions, producing chiral β-hydroxy ketones with high enantioselectivity. csic.es The development of these catalysts often focuses on creating specific activation modes, such as enamine or iminium ion formation, to control the stereochemical outcome. beilstein-journals.org
Biocatalysis employs enzymes or whole microbial cells to perform chemical transformations. core.ac.uk Enzymes are highly specific catalysts that often exhibit exceptional enantioselectivity and regioselectivity under mild reaction conditions. core.ac.ukmdpi.com For instance, epoxide hydrolases have been used for the enantioselective synthesis of chiral 1,2-diols through the desymmetrization of meso-epoxides. nih.gov Similarly, ketoreductases and transaminases are widely used for the synthesis of chiral alcohols and amines, respectively. entrechem.com The combination of biocatalysis with other catalytic methods, such as organocatalysis or transition metal catalysis, in chemoenzymatic cascades, offers powerful strategies for the synthesis of complex chiral molecules. csic.esentrechem.com
Chiral Auxiliary-Mediated Stereodivergent Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed, having served its purpose of inducing chirality. sigmaaldrich.com This method allows for the diastereoselective formation of a new stereocenter, which can then be converted to the desired enantiomer upon removal of the auxiliary. researchgate.net A key advantage of this approach is that by using different enantiomers of the chiral auxiliary, it is often possible to synthesize either enantiomer of the product, a concept known as stereodivergent synthesis.
A variety of chiral auxiliaries have been developed and are commercially available, including Evans oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine derivatives. wikipedia.orgsigmaaldrich.com For example, chiral oxazolidinones are widely used to control the stereochemistry of aldol reactions, establishing two contiguous stereocenters with high diastereoselectivity. wikipedia.org Similarly, chiral auxiliaries derived from camphor (B46023) have been used in asymmetric alkylations and Diels-Alder reactions. researchgate.net The choice of auxiliary and reaction conditions can significantly influence the stereochemical outcome. researchgate.net
| Chiral Auxiliary | Type of Reaction | Application | Reference |
| Evans Oxazolidinones | Aldol Reactions, Alkylations | Synthesis of polyketide natural products | wikipedia.orgresearchgate.net |
| Oppolzer's Camphorsultam | Various asymmetric transformations | Stereoselective synthesis | wikipedia.org |
| Pseudoephedrine | Alkylation reactions | Synthesis of chiral compounds | wikipedia.org |
| (S)-(phenylthiomethyl)benzyl auxiliary | Glycosylation | Synthesis of oligosaccharides | nih.gov |
| SAMP/RAMP | Alkylation of hydrazones | Asymmetric synthesis | wikipedia.orgorgsyn.org |
Stereospecific and Diastereoselective Routes to this compound
Beyond enantioselective methods, stereospecific and diastereoselective reactions play a crucial role in the synthesis of chiral molecules like this compound.
A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.comwvu.eduyoutube.com In other words, different stereoisomers of the reactant will lead to different stereoisomers of the product. wvu.eduyoutube.com This high degree of stereochemical control often arises from a concerted reaction mechanism where only one stereochemical pathway is possible. masterorganicchemistry.com The SN2 reaction is a classic example of a stereospecific process, proceeding with inversion of configuration at the chiral center. masterorganicchemistry.com
A diastereoselective reaction is a type of stereoselective reaction where one diastereomer is preferentially formed over another. wvu.eduinflibnet.ac.in This occurs when a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters. The existing stereocenter(s) influence the formation of the new one, leading to an unequal mixture of diastereomers. iipseries.org For example, the elimination reaction of 2-iodobutane (B127507) can yield both cis- and trans-2-butene, which are diastereomers. If one isomer is formed in a higher amount, the reaction is diastereoselective. inflibnet.ac.in
In the context of synthesizing this compound, these principles are applied to control the relative stereochemistry of adjacent functional groups, which can then be converted to the desired epithio functionality with the correct absolute stereochemistry. For instance, the diastereoselective reduction of a ketone adjacent to an existing stereocenter can set up the required 1,2-diol precursor for the epithioalkane.
| Reaction Type | Key Feature | Example | Reference |
| Stereospecific | Stereochemistry of reactant determines stereochemistry of product. | SN2 Reaction | masterorganicchemistry.com |
| Diastereoselective | Preferential formation of one diastereomer over another. | Elimination of 2-iodobutane | inflibnet.ac.in |
By strategically combining these advanced synthetic methodologies, chemists can achieve the synthesis of this compound with high enantiomeric and diastereomeric purity, paving the way for its further investigation and application.
Resolution Techniques for Enantiomeric Enrichment
Resolution is the process of separating a racemic mixture, which contains equal amounts of both enantiomers, into its individual, pure enantiomers. For 1,2-epithiododecane, obtaining the (S)-(-) enantiomer from a racemic mixture can be achieved through several established methods.
Chemical resolution is a classical technique that relies on the conversion of a pair of enantiomers into a pair of diastereomers. dalalinstitute.com Enantiomers share identical physical properties, making them difficult to separate, but diastereomers have distinct physical properties, such as solubility, which allows for their separation by conventional methods like fractional crystallization. dalalinstitute.comwikipedia.org
The process for resolving racemic 1,2-epithiododecane would hypothetically involve reacting the mixture with a readily available, enantiomerically pure chiral resolving agent. tcichemicals.com Since thiiranes can be opened by nucleophiles, a common strategy involves a reaction that temporarily creates a diastereomeric intermediate. For instance, reacting the racemic epithiododecane with a chiral acid or alcohol could form diastereomeric thioethers or esters after a ring-opening step.
A more direct approach, if the molecule contains a suitable functional group, is the formation of diastereomeric salts. wikipedia.org For example, if a derivative of 1,2-epithiododecane contained an amine or carboxylic acid group, it could be reacted with a chiral acid (like (+)-tartaric acid or (S)-mandelic acid) or a chiral base (like brucine (B1667951) or (R)-1-phenylethanamine) respectively. wikipedia.orglibretexts.org
The general procedure follows these steps:
Derivatization: The racemic mixture is reacted with a single enantiomer of a chiral resolving agent to form a mixture of two diastereomers.
Separation: The diastereomers are separated based on their different physical properties, most commonly through selective crystallization. wikipedia.org The lower solubility of one diastereomer allows it to crystallize out of the solution, leaving the other diastereomer dissolved.
Regeneration: The separated diastereomer is then chemically treated to cleave the resolving agent, yielding the desired pure enantiomer of the original compound. wikipedia.org
The success of this method is highly dependent on the choice of the resolving agent and the crystallization solvent, which often requires empirical screening to find the optimal conditions. wikipedia.org
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), offer a powerful and versatile method for the direct separation of enantiomers. csfarmacie.cz This is achieved by using a Chiral Stationary Phase (CSP), which is a chromatographic packing material that is itself chiral. libretexts.org
The principle of chiral chromatography is based on the formation of transient, non-covalent diastereomeric complexes between the enantiomers in the racemic mixture and the chiral selector of the CSP. mdpi.com These complexes have different energies and stabilities, causing one enantiomer to be retained on the column longer than the other, thus enabling their separation. libretexts.org
For the separation of this compound, various types of CSPs could be employed:
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) or amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate), are among the most widely used and successful CSPs for a broad range of compounds. csfarmacie.czresearchgate.net
Protein-based CSPs: Immobilized proteins like bovine serum albumin (BSA), human serum albumin (HSA), or enzymes such as cellobiohydrolase (CBH) can serve as effective chiral selectors, particularly for pharmaceutical compounds. mdpi.com
Pirkle-type CSPs: These are based on smaller chiral molecules that have π-acidic or π-basic aromatic rings, allowing for separation through π-π interactions, hydrogen bonding, and dipole-dipole interactions.
The development of a chiral HPLC method involves screening different CSPs and mobile phases to achieve optimal resolution. csfarmacie.cz The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol (B130326) or ethanol, is crucial for adjusting the retention times and separation factor (α).
Table 1: Illustrative Example of CSP Screening for Racemic 1,2-Epithiododecane Separation
| CSP Column Type | Mobile Phase (Hexane:Isopropanol) | Retention Time (S)-enantiomer (min) | Retention Time (R)-enantiomer (min) | Resolution (Rs) |
| Amylose tris(3,5-dimethylphenylcarbamate) | 90:10 | 8.5 | 9.8 | 1.8 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | 95:5 | 12.1 | 13.0 | 1.2 |
| Immobilized Bovine Serum Albumin (BSA) | Phosphate Buffer:Acetonitrile (80:20) | 15.3 | 15.9 | 0.8 |
Kinetic Resolution (KR) is a process that separates enantiomers based on their different reaction rates with a chiral catalyst or reagent. wikipedia.org In a reaction involving a racemic mixture and a chiral catalyst, one enantiomer will react faster than the other. For example, in an enzyme-catalyzed reaction, the enzyme will show a preference for one enantiomer, converting it to a product while leaving the less reactive enantiomer largely unreacted. beilstein-journals.org The primary drawback of kinetic resolution is that the maximum theoretical yield for the unreacted, recovered enantiomer is only 50%. beilstein-journals.org
Dynamic Kinetic Resolution (DKR) is a more advanced and efficient technique that overcomes the 50% yield limitation of standard KR. princeton.edu DKR combines the rapid, selective reaction of one enantiomer (the kinetic resolution part) with a simultaneous in-situ racemization of the slower-reacting enantiomer. beilstein-journals.org This racemization continuously replenishes the faster-reacting enantiomer from the slower-reacting one, allowing for a theoretical conversion of 100% of the starting racemic mixture into a single, enantiomerically pure product. princeton.edu
An effective DKR process for a substrate like 1,2-epithiododecane would require two catalysts:
A chiral resolution catalyst (often an enzyme like Candida antarctica lipase (B570770) B, CALB) that selectively reacts with one enantiomer. beilstein-journals.org
A racemization catalyst (often a transition metal complex, such as a Ruthenium-based catalyst) that facilitates the rapid interconversion of the (R) and (S) enantiomers of the starting material. beilstein-journals.orgprinceton.edu
For this process to be efficient, the rate of racemization must be equal to or faster than the rate of the slower-reacting enantiomer's conversion. princeton.edu Chemoenzymatic DKR, which pairs an enzyme with a metal catalyst, has proven to be a powerful strategy for producing highly enantioenriched alcohols, amines, and other functional groups. wikipedia.org
Optimization of Reaction Conditions for Synthetic Efficiency
To ensure a high yield and selectivity for this compound, the systematic optimization of reaction conditions is critical. whiterose.ac.uk This process involves adjusting various parameters to minimize side reactions, reduce reaction time, and maximize the conversion to the desired product with high enantiomeric excess (ee). scielo.br Key variables that are typically optimized include the choice of solvent, temperature, catalyst type and loading, and reaction time. whiterose.ac.uknih.gov
A common approach is to vary one factor at a time (OFAT) while keeping others constant to observe its effect on the outcome. whiterose.ac.uk For instance, in a synthesis aiming for this compound, one might first screen a variety of solvents.
Table 2: Illustrative Example of Solvent Optimization for a Hypothetical Synthesis of this compound
| Entry | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Tetrahydrofuran (THF) | 25 | 45 | 85 |
| 2 | Dichloromethane (DCM) | 25 | 60 | 92 |
| 3 | Toluene | 25 | 75 | 98 |
| 4 | Acetonitrile | 25 | 72 | 97 |
| 5 | Ethyl Acetate | 25 | 68 | 95 |
Once the optimal solvent (e.g., Toluene in the table above) is identified, other parameters such as temperature can be optimized. scielo.br While higher temperatures can increase reaction rates, they may also lead to reduced selectivity or decomposition of the product or catalyst. scielo.br Finding the right balance is key to achieving high efficiency. Modern approaches may also employ Design of Experiments (DoE) methodologies, which allow for the simultaneous variation of multiple factors to more rapidly identify the global optimum conditions and understand the interactions between variables. whiterose.ac.uknih.gov
Chemical Reactivity and Mechanistic Aspects of S 1,2 Epithiododecane Transformations
Ring-Opening Reactions of the Epithioalkane Moiety
The reactivity of the epithioalkane (thiirane) moiety is dominated by ring-opening reactions that alleviate the strain of the three-membered ring. The mechanism of these reactions is highly dependent on the reaction conditions and the nature of the nucleophile.
The reaction of (S)-(-)-1,2-Epithiododecane with nucleophiles typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org In this pathway, the nucleophile attacks one of the carbon atoms of the thiirane (B1199164) ring, leading to the simultaneous cleavage of the carbon-sulfur bond. This process results in an inversion of stereochemistry at the center of attack. Due to steric hindrance from the C10 alkyl chain, nucleophilic attack predominantly occurs at the less substituted C1 carbon atom. youtube.com
The reaction of thiiranes with acyl halides such as acetyl chloride provides a route to halo-thioesters. The reaction is thought to proceed via the activation of the thiirane sulfur by the electrophilic carbonyl carbon of acetyl chloride. The sulfur atom acts as a nucleophile, attacking the acetyl chloride to form a cyclic sulfonium (B1226848) intermediate. This intermediate is highly reactive and is subsequently attacked by the chloride anion. The chloride ion attacks the less-substituted carbon (C1) of the thiirane ring in an SN2 fashion, leading to ring-opening and the formation of a thioester product with an inverted stereocenter.
Table 1: Reaction of this compound with Acetyl Chloride
| Reactant | Reagent | Conditions | Product | Mechanism |
|---|
Oxygen-based nucleophiles, such as alcohols, can open the thiirane ring, particularly under basic conditions where the more nucleophilic alkoxide is generated. The alkoxide ion attacks the C1 carbon, leading to the formation of a β-hydroxy thioether after an acidic workup to protonate the resulting thiolate. libretexts.org The reaction follows a strict SN2 pathway, resulting in anti-addition across the former C-S bond and inversion of configuration at the C1 position.
Table 2: Reaction of this compound with Alcohols
| Reactant | Reagent | Conditions | Product | Mechanism |
|---|
Thiols, and their corresponding thiolate anions, are potent sulfur-based nucleophiles that react readily with epithioalkanes. libretexts.orgmsu.edu In the presence of a base, a thiol is deprotonated to form a highly nucleophilic thiolate anion. This anion then attacks the sterically accessible C1 carbon of this compound. youtube.com The SN2 ring-opening yields a β-hydroxy disulfide derivative after protonation of the intermediate. This reaction is highly efficient due to the high nucleophilicity of sulfur. chemistrysteps.com
Table 3: Reaction of this compound with Thiols
| Reactant | Reagent | Conditions | Product | Mechanism |
|---|
The formation of a new carbon-carbon bond can be achieved through the reaction of this compound with carbon-based nucleophiles like Grignard reagents. organic-chemistry.orgmasterorganicchemistry.com The alkyl or aryl group of the Grignard reagent (R-MgX) acts as a powerful nucleophile, attacking the C1 carbon of the thiirane ring. chemguide.co.ukbyjus.com This SN2 reaction opens the ring to form a magnesium thiolate intermediate, which upon acidic workup, yields a long-chain thiol with a newly formed C-C bond at the C1 position and a hydroxyl group at the C2 position, maintaining the stereochemical integrity via inversion.
Table 4: Reaction of this compound with a Grignard Reagent
| Reactant | Reagent | Conditions | Product | Mechanism |
|---|
Amines function as effective nitrogen-based nucleophiles for the ring-opening of thiiranes. libretexts.org Primary and secondary amines can attack the C1 carbon of this compound in an SN2 reaction. libretexts.org This reaction leads to the formation of a β-amino thiol, a valuable synthetic intermediate. The reaction proceeds with high regioselectivity for the less substituted carbon and results in the expected inversion of stereochemistry.
Table 5: Reaction of this compound with an Amine
| Reactant | Reagent | Conditions | Product | Mechanism |
|---|
Electrophilic Ring-Opening Mechanisms
The ring-opening of thiiranes such as this compound can be initiated by electrophiles, most commonly through acid catalysis. nih.govresearchgate.net In this mechanism, a Brønsted or Lewis acid interacts with the sulfur atom. The sulfur atom, acting as a Lewis base, is protonated by the acid, forming a thiiranium (or episulfonium) ion intermediate. thieme-connect.de This protonation enhances the electrophilicity of the ring carbons and makes the ring highly susceptible to nucleophilic attack. libretexts.orgkhanacademy.orgpressbooks.pub
The subsequent step involves the attack of a nucleophile, which leads to the cleavage of one of the carbon-sulfur bonds and opens the ring. libretexts.org This process is mechanistically similar to the acid-catalyzed ring-opening of epoxides. youtube.comnih.gov The reaction can be considered a hybrid of SN1 and SN2 pathways. While it proceeds via an SN2-like backside attack, the transition state has some SN1 character, with a partial positive charge developing on the carbon atoms of the ring. libretexts.org This charge is better stabilized on the more substituted carbon atom.
The general mechanism is as follows:
Protonation: The sulfur atom of the thiirane ring is protonated by an acid (H-A), forming a reactive thiiranium ion.
Nucleophilic Attack: A nucleophile (Nu-) attacks one of the electrophilic ring carbons from the backside, leading to the opening of the ring.
Product Formation: A stable ring-opened product is formed.
This electrophilic activation is a key principle in the synthetic utility of thiiranes, allowing for the introduction of a wide range of functional groups. rsc.org
Regioselectivity and Stereoselectivity in Ring-Opening
The ring-opening of an unsymmetrical thiirane like this compound raises questions of regioselectivity (which carbon is attacked) and stereoselectivity (the stereochemical outcome of the reaction).
Regioselectivity: The site of nucleophilic attack is governed by both steric and electronic factors, which are influenced by the reaction conditions. magtech.com.cnresearchgate.netmagtech.com.cn
Under basic or neutral conditions , the ring-opening follows a pure SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom. For this compound, this would be the terminal carbon (C1). wikipedia.orgresearchgate.net This is known as steric control.
Under acidic conditions , the situation is more complex. The protonated thiiranium ion intermediate develops a partial positive charge on the carbon atoms. This positive charge is better stabilized on the more substituted carbon (C2) due to the electron-donating effect of the alkyl chain. youtube.com Consequently, weak nucleophiles tend to attack the more substituted carbon, a result of electronic control. researchgate.net The outcome can be a mixture of products, with the ratio depending on the specific nucleophile, solvent, and acid catalyst used. rsc.orgrsc.org
Stereoselectivity: The ring-opening of thiiranes is a stereospecific process. The reaction typically proceeds via an SN2 mechanism, which involves a backside attack by the nucleophile relative to the C-S bond being broken. libretexts.orgpressbooks.pub This results in an inversion of configuration at the carbon atom undergoing attack. For a chiral epoxide, this stereochemical outcome is highly predictable. mdpi.com For example, the reaction of this compound with a nucleophile at the C1 position would lead to a product with a specific, inverted stereochemistry at that center.
| Condition | Primary Mechanism | Site of Attack on 1,2-Epithiododecane | Controlling Factor | Stereochemical Outcome |
| Basic/Neutral | SN2 | C1 (less substituted) | Steric Hindrance | Inversion of configuration |
| Acidic | SN2-like (with SN1 character) | C2 (more substituted) | Electronic (carbocation stability) | Inversion of configuration |
Redox Chemistry of the Sulfur Atom
The sulfur atom in the thiirane ring is in its lowest oxidation state (-2) and can undergo both oxidation and reduction reactions.
The sulfur atom of this compound can be oxidized to form the corresponding thiirane-1-oxide (sulfoxide) and subsequently to thiirane-1,1-dioxide (sulfone). thieme-connect.de The selective oxidation to the sulfoxide (B87167) without over-oxidation to the sulfone can be challenging and often requires careful control of reaction conditions, such as temperature, stoichiometry, and the choice of oxidizing agent. nih.govacsgcipr.org
Common oxidizing agents for this transformation include:
Hydrogen Peroxide (H₂O₂): Often used in combination with a catalyst or in solvents like acetic acid. It is considered a "green" oxidant. nih.gov The selectivity towards sulfoxide or sulfone can be controlled by the stoichiometry of H₂O₂. organic-chemistry.org
Peroxy acids (e.g., m-CPBA): Powerful oxidants capable of converting thiiranes to both sulfoxides and sulfones.
Oxone (Potassium peroxymonosulfate): An effective reagent for the oxidation of thiiranes to thiirane-1,1-dioxides. thieme-connect.de
The stepwise oxidation proceeds as follows: this compound → (S)-1,2-Epithiododecane-1-oxide → (S)-1,2-Epithiododecane-1,1-dioxide
| Product | Sulfur Oxidation State | Typical Reagents | Key Considerations |
| Thiirane-1-oxide (Sulfoxide) | 0 | H₂O₂ (controlled stoichiometry), NaIO₄ | Avoid over-oxidation; reaction conditions are crucial for selectivity. nih.govorganic-chemistry.org |
| Thiirane-1,1-dioxide (Sulfone) | +2 | H₂O₂ (excess), m-CPBA, Oxone | The sulfone ring is often unstable and may decompose, extruding sulfur dioxide to form an alkene. thieme-connect.deorganic-chemistry.org |
Reduction of the thiirane ring typically involves the cleavage of the C-S bonds. This can lead to the formation of thiols or, through complete desulfurization, the corresponding alkene.
Thiol Formation: Ring-opening with reducing agents like lithium aluminum hydride (LiAlH₄) can yield thiols. The regioselectivity of this reaction follows SN2 principles, with the hydride attacking the less substituted carbon atom to yield the corresponding secondary thiol (dodecane-2-thiol).
Desulfurization to Alkenes: Thiiranes can be desulfurized to form alkenes with retention of stereochemistry. This reaction is often carried out using phosphines, such as triphenylphosphine (B44618). tandfonline.com The reaction proceeds via a mechanism involving nucleophilic attack of the phosphine (B1218219) on the sulfur atom to form a phosphathietane intermediate, which then collapses to yield the alkene and triphenylphosphine sulfide.
Reduction to Alkanes: Complete reduction of the thiirane to the corresponding alkane (dodecane) can be achieved using powerful reducing systems like Raney Nickel. youtube.com This process involves hydrogenation and results in the complete removal of the sulfur atom.
Rearrangement Reactions
Under certain conditions, particularly those involving the formation of cationic intermediates, thiiranes can undergo rearrangement reactions. acs.org Acid-catalyzed reactions that generate a thiiranium ion can be followed by a 1,2-hydride or 1,2-alkyl shift if a more stable carbocation can be formed. nih.gov
For instance, upon protonation of this compound, if a partial positive charge develops at C2, a rearrangement could theoretically occur, although ring-opening via nucleophilic attack is generally more favorable.
Photochemical reactions can also induce rearrangements. Irradiation of thiiranes can lead to the homolytic cleavage of a C-S bond, forming a diradical intermediate. This intermediate can then undergo various processes, including rearrangement or desulfurization. tandfonline.com
Free Radical Reactions Involving Epithioalkanes
Epithioalkanes can participate in reactions involving free radical intermediates. Thiyl radicals (RS•) are key intermediates in many sulfur-centered radical processes. nih.gov
Thermal Decomposition: The thermal decomposition of thiiranes can proceed through a radical mechanism. This involves the homolytic cleavage of a C-S bond to form a diradical. This diradical can then initiate a radical chain reaction with other thiirane molecules, leading to the elimination of an alkene (e.g., dodecene) and the formation of elemental sulfur. nih.gov
Radical-Initiated Ring Opening: Radicals can attack the sulfur atom of the thiirane ring. For example, a reaction can be initiated by photolysis or radical initiators. acs.org This can lead to the formation of a thiirane radical cation, which subsequently undergoes ring-opening to an acyclic radical cation. thieme-connect.de These reactive intermediates can then participate in further reactions, such as polymerization or addition to other molecules.
Acid-Catalyzed and Base-Catalyzed Transformations
The reactivity of this compound, a chiral thiirane, is dominated by the strain of the three-membered ring, making it susceptible to ring-opening reactions under both acidic and basic conditions. The mechanisms of these transformations are analogous to those of epoxides, though the nucleophilicity and leaving group ability of sulfur introduce distinct characteristics.
Under acid-catalyzed conditions , the sulfur atom of the thiirane ring is first protonated by an acid, forming a good leaving group. This is followed by nucleophilic attack on one of the ring carbons. The regioselectivity of this attack is dependent on the reaction mechanism, which can range from a pure SN2 to a more SN1-like pathway. In an SN2 mechanism, the nucleophile attacks the less sterically hindered carbon. Conversely, if the reaction proceeds through a pathway with significant SN1 character, the nucleophile will preferentially attack the more substituted carbon, as this carbon can better stabilize the developing positive charge in the transition state. For this compound, which has a primary and a secondary carbon in the thiirane ring, acid-catalyzed ring-opening with a weak nucleophile would likely favor attack at the secondary carbon.
Base-catalyzed transformations of this compound, in contrast, typically proceed via a stereospecific SN2 mechanism. A strong nucleophile directly attacks one of the carbon atoms of the thiirane ring, leading to the opening of the ring. Due to steric hindrance, the nucleophilic attack preferentially occurs at the less substituted carbon atom (C1). This results in the inversion of configuration at the stereocenter if the attack happens at the chiral carbon (C2), though for a terminal episulfide like this, the attack is predominantly at the primary carbon.
The table below summarizes the expected regiochemical outcomes for the ring-opening of this compound under different catalytic conditions.
| Catalyst Type | Predominant Mechanism | Site of Nucleophilic Attack | Expected Product Stereochemistry |
| Acid-Catalyzed | SN1-like/SN2 | More Substituted Carbon (C2) / Less Substituted Carbon (C1) | Mixture of regioisomers, potential for racemization if carbocation is fully formed |
| Base-Catalyzed | SN2 | Less Substituted Carbon (C1) | Inversion of configuration at the site of attack |
Polymerization Pathways Involving Epithiododecane Units
This compound can serve as a monomer in ring-opening polymerization (ROP) to produce poly(1,2-epithiododecane), a polythioether. The polymerization can proceed through various mechanisms, including anionic, cationic, and coordination pathways, each offering different levels of control over the polymer's molecular weight, structure, and stereochemistry.
Anionic Ring-Opening Polymerization (AROP) is a common method for the polymerization of episulfides. The reaction is initiated by a nucleophile, such as an organometallic compound (e.g., alkyllithium or Grignard reagents) or a strong base, which attacks the less sterically hindered carbon of the thiirane ring. This generates a thiolate anion as the propagating species. The living nature of anionic polymerization, when termination and chain transfer reactions are minimized, allows for the synthesis of polymers with a narrow molecular weight distribution and the formation of block copolymers.
Cationic Ring-Opening Polymerization (CROP) of episulfides is initiated by electrophiles, such as protons or Lewis acids, which activate the monomer by protonating or coordinating to the sulfur atom. The propagation then proceeds by the nucleophilic attack of a monomer on the activated growing chain end. Cationic polymerization of thiiranes can be more complex than anionic polymerization and may be prone to side reactions, such as chain transfer and termination, which can lead to polymers with broader molecular weight distributions.
Coordination Polymerization offers another pathway to polymerize episulfides, often with a high degree of stereocontrol. Catalysts such as Ziegler-Natta systems, which are typically based on transition metal halides and organoaluminum compounds, can mediate the polymerization. uomustansiriyah.edu.iqwikipedia.org The mechanism involves the coordination of the monomer to the metal center of the catalyst, followed by insertion into the metal-polymer bond. This can lead to the formation of stereoregular polymers, such as isotactic or syndiotactic poly(1,2-epithiododecane), depending on the nature of the catalyst and the reaction conditions.
The choice of polymerization pathway significantly influences the properties of the resulting polymer. The table below outlines the key features of each polymerization mechanism for this compound.
| Polymerization Pathway | Initiator/Catalyst | Propagating Species | Key Features |
| Anionic ROP | Nucleophiles (e.g., RLi, RMgX) | Thiolate anion | Living polymerization, narrow molecular weight distribution, block copolymers. |
| Cationic ROP | Electrophiles (e.g., H+, Lewis Acids) | Sulfonium ion | Can be fast, potential for side reactions. |
| Coordination Polymerization | Ziegler-Natta catalysts, etc. | Coordinated monomer | High stereocontrol, potential for stereoregular polymers. |
Theoretical and Computational Studies on S 1,2 Epithiododecane
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational landscape of a molecule. wavefun.comnih.gov Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP) are employed to solve the electronic structure of the molecule, yielding precise information about its geometry and energy. arxiv.orgnih.gov
For (S)-(-)-1,2-Epithiododecane, these calculations would focus on the geometry of the thiirane (B1199164) ring and the orientation of the decyl chain. The inherent strain of the three-membered ring significantly influences its bond lengths and angles compared to acyclic thioethers. wikipedia.org Based on electron diffraction data for the parent compound, ethylene (B1197577) sulfide, the C-C bond is approximately 1.473 Å and the C-S bonds are around 1.811 Å, with a C-S-C angle of about 48.0°. wikipedia.org For this compound, the presence of the long alkyl chain would introduce additional conformational complexities. Computational studies would explore the rotational isomers (rotamers) arising from the C-C bonds of the decyl group and their energetic favorability. The lowest energy conformation would be identified by systematically rotating bonds and calculating the corresponding energy, revealing how the alkyl chain orients itself relative to the thiirane ring to minimize steric hindrance.
Table 4.1.1: Representative Calculated Structural Parameters for the Thiirane Ring This table presents typical values expected from quantum chemical calculations for a substituted thiirane ring, based on data from simpler analogs.
| Parameter | Typical Calculated Value |
| C1-C2 Bond Length | 1.47 - 1.49 Å |
| C1-S Bond Length | 1.81 - 1.83 Å |
| C2-S Bond Length | 1.81 - 1.83 Å |
| C-S-C Bond Angle | 48.0° - 49.0° |
| C-C-S Bond Angle | 65.0° - 66.0° |
Mechanistic Probing via Computational Chemistry (e.g., Transition State Modeling)
Computational chemistry is an indispensable tool for elucidating reaction mechanisms by identifying and characterizing the transition state (TS)—the highest energy point along a reaction coordinate. mit.edue3s-conferences.org Understanding the structure and energy of the transition state provides critical insights into the reaction's feasibility, rate, and selectivity. e3s-conferences.org For this compound, a primary reaction of interest is the nucleophilic ring-opening of the strained thiirane ring. wikipedia.orgnih.gov
Transition state modeling for a reaction, such as the attack of a nucleophile on one of the thiirane carbons, involves locating the saddle point on the potential energy surface that connects reactants and products. mit.edunih.gov Calculations can determine the activation energy (the energy difference between the reactants and the transition state), which is directly related to the reaction rate. For unsymmetrical episulfides like this compound, computations can predict the regioselectivity of the ring-opening by comparing the activation energies for nucleophilic attack at the primary (C1) versus the secondary (C2) carbon. nih.govrsc.org These reactions typically proceed via an S(N)2-like mechanism. rsc.orgnih.gov
Table 4.2.1: Illustrative Calculated Activation Energies for Nucleophilic Ring-Opening Hypothetical data representing the kind of results obtained from transition state modeling for the reaction of this compound with a generic nucleophile (Nu-).
| Site of Attack | Reaction Type | Calculated Activation Energy (kcal/mol) |
| C1 (Primary Carbon) | S(N)2 | 15 - 20 |
| C2 (Secondary Carbon) | S(N)2 | 18 - 25 |
Stereochemical Predictions and Stereoelectronic Effects
Stereochemistry is a central aspect of the reactivity of a chiral molecule like this compound. Computational methods can predict the stereochemical outcome of its reactions. For instance, in the S(N)2 ring-opening, calculations can confirm that the reaction proceeds with an inversion of configuration at the attacked carbon center.
Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences molecular properties and reactivity, are also crucial. wikipedia.orgbaranlab.orgucla.edu A key stereoelectronic principle is the requirement for optimal orbital overlap between interacting orbitals in the transition state. youtube.com In the ring-opening of the thiirane, the transition state geometry is heavily influenced by the need for the nucleophile's highest occupied molecular orbital (HOMO) to effectively overlap with the lowest unoccupied molecular orbital (LUMO) of the C-S bond being broken. nih.gov Computational analysis of the molecular orbitals can visualize these interactions and explain why certain reaction pathways and geometries are favored over others. For example, the anti-periplanar alignment of the incoming nucleophile and the departing sulfur atom in an S(N)2 transition state is a classic stereoelectronic requirement. ucla.edu
Reaction Pathway Analysis and Energy Landscapes
Beyond single transition states, computational chemistry can map entire reaction pathways, including intermediates and multiple transition states. nih.gov This process generates a potential energy surface, or energy landscape, which provides a comprehensive view of a chemical reaction. nih.govrsc.orgnih.govresearchgate.net
Catalytic Roles and Applications of S 1,2 Epithiododecane in Organic Synthesis
Participation in Metal-Catalyzed Organic Transformations
Oxidation and Functionalization Reactions
Despite the broad nature of the search, no findings specifically link (S)-(-)-1,2-Epithiododecane to these catalytic functions. While the general classes of compounds to which it belongs (chiral molecules, episulfides) are utilized in catalysis, there is no evidence in the current body of scientific literature to suggest that this particular compound has been explored or applied in the manner specified. Therefore, content for the requested article outline cannot be generated at this time.
Role in Organocatalytic Systems
Currently, there is a lack of available scientific literature detailing the specific role or application of this compound within organocatalytic systems. Extensive searches of chemical databases and peer-reviewed journals did not yield any instances of this compound being utilized as an organocatalyst or as a substrate in a reaction explicitly catalyzed by a small organic molecule.
Organocatalysis, a field that utilizes small, metal-free organic molecules to accelerate chemical reactions, has seen exponential growth. Catalysts are typically classified based on their mode of activation, such as aminocatalysis, Brønsted acid or base catalysis, and hydrogen-bond-donating catalysis. While thiiranes, the class of sulfur-containing heterocycles to which this compound belongs, are known to undergo various transformations, their direct application as organocatalysts is not a well-established area of research.
Future investigations could potentially explore the Lewis basicity of the sulfur atom in the thiirane (B1199164) ring of this compound, which might allow it to act as a catalyst in certain transformations. However, at present, there are no documented examples to support this hypothesis.
Protic Ionic Liquid-Mediated Transformations
Similar to its role in organocatalysis, there is no specific information available in the current scientific literature regarding the involvement of this compound in transformations mediated by protic ionic liquids (PILs).
Protic ionic liquids are a subclass of ionic liquids formed by the proton transfer between a Brønsted acid and a Brønsted base. They are valued in organic synthesis for their unique properties, including high thermal stability, tunable acidity, and potential as both solvents and catalysts.
While PILs have been employed in a wide array of chemical reactions, including the ring-opening of epoxides (the oxygen analogues of thiiranes), their specific application in reactions involving this compound has not been reported. Research in this area could investigate the use of PILs to facilitate the ring-opening of this compound with various nucleophiles or to mediate other potential transformations of this substrate. However, as of now, there is no published research to provide insight into such applications.
Future Research Avenues and Prospects for S 1,2 Epithiododecane Chemistry
Development of Novel and Green Synthetic Approaches
Future research will likely focus on developing more efficient, sustainable, and stereoselective methods for the synthesis of (S)-(-)-1,2-Epithiododecane and related chiral thiiranes. Current methods often rely on the conversion of corresponding epoxides, but direct and catalytic asymmetric epithiodation of alkenes remains a significant challenge.
Key Research Directions:
Catalytic Asymmetric Epithiodation: A primary goal will be the development of catalytic systems that can directly convert 1-dodecene to this compound with high enantioselectivity. This could involve the design of novel chiral sulfur transfer reagents or the use of transition metal catalysts with chiral ligands.
Biocatalytic Routes: The use of enzymes, such as engineered halohydrin dehalogenases, could provide a green and highly selective route to chiral thiiranes from their corresponding epoxides and a sulfur source. This approach offers mild reaction conditions and high stereospecificity.
Solvent-Free and Supported Reagent Methodologies: Building upon general green methods for thiirane (B1199164) synthesis, future work could adapt solvent-free conditions using reagents like thiourea supported on silica gel or ammonium thiocyanate (B1210189) for the synthesis of long-chain chiral episulfides. These methods reduce waste and simplify purification.
| Synthetic Approach | Potential Advantages | Research Focus |
| Catalytic Asymmetric Epithiodation | Atom economy, directness | Development of chiral catalysts |
| Biocatalysis | High enantioselectivity, mild conditions | Enzyme screening and engineering |
| Solvent-Free Synthesis | Reduced waste, simplified work-up | Adaptation to long-chain substrates |
Discovery of Unprecedented Reactivity and Mechanistic Insights
The reactivity of the thiirane ring in this compound is a rich area for exploration. While ring-opening reactions are characteristic of thiiranes, the influence of the long alkyl chain and the stereocenter on reaction pathways and mechanisms warrants detailed investigation.
Potential Areas of Investigation:
Stereospecific Ring-Opening Reactions: Investigating the stereochemical outcome of nucleophilic ring-opening reactions will be crucial. The chiral center adjacent to the thiirane ring is expected to direct the approach of nucleophiles, leading to highly stereoselective transformations.
Desulfurization Reactions: Studying the desulfurization of this compound to form (S)-1-dodecene could provide insights into the stereospecificity of these reactions and their mechanisms.
Cycloaddition Reactions: The potential for this compound to participate in cycloaddition reactions, either as a precursor to thiocarbonyl ylides or directly, could lead to the synthesis of novel sulfur-containing heterocyclic systems.
Theoretical and Mechanistic Studies: Computational studies, such as Density Functional Theory (DFT) calculations, will be invaluable for elucidating the transition states and reaction pathways of novel reactions involving this compound.
Exploration in Materials Science and Polymer Chemistry
The long alkyl chain and the reactive thiirane group make this compound an attractive monomer for the synthesis of novel polymers and materials. The chirality of the monomer can be expected to impart unique properties to the resulting materials.
Prospective Applications:
Chiral Polysulfides: Ring-opening polymerization of this compound can lead to the formation of isotactic polysulfides. The stereoregularity of these polymers could influence their physical properties, such as their melting point, crystallinity, and optical activity.
Functional Materials: The resulting polysulfides could be further functionalized to create materials with specific properties, such as high refractive indices, thermal stability, or specific binding capabilities.
Self-Assembling Systems: The amphiphilic nature of polymers derived from this compound, with a polar polysulfide backbone and nonpolar dodecyl side chains, could lead to the formation of interesting self-assembled structures in solution.
| Polymer Type | Potential Properties | Research Area |
| Isotactic Poly(1,2-dodecyl sulfide) | Chirality, defined stereochemistry | Stereoselective polymerization |
| Copolymers | Tunable properties | Copolymerization with other monomers |
| Functionalized Polysulfides | Specific applications | Post-polymerization modification |
Integration with Flow Chemistry and Continuous Synthesis Paradigms
The application of continuous flow technology to the synthesis and subsequent reactions of this compound offers numerous advantages over traditional batch processes. rsc.orgmt.com
Future Prospects:
Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound could lead to improved safety, better control over reaction parameters, and easier scalability. nih.govazolifesciences.com This is particularly relevant for potentially exothermic ring-opening reactions of the precursor epoxide.
In-line Purification and Analysis: Flow chemistry setups can be integrated with in-line purification and analytical techniques, allowing for real-time monitoring and optimization of reactions.
Polymerization in Flow: Continuous flow polymerization of this compound could provide better control over polymer molecular weight and dispersity. The efficient heat and mass transfer in microreactors is beneficial for controlling exothermic polymerization reactions.
Application in Supramolecular Chemistry and Host-Guest Systems
The unique combination of a chiral center, a polarizable sulfur atom, and a long hydrophobic tail in this compound and its derivatives makes them interesting building blocks for supramolecular chemistry.
Potential Research Directions:
Chiral Recognition: The chiral cavity of self-assembled structures derived from this compound could be explored for the recognition and separation of other chiral molecules.
Host-Guest Chemistry: The thiirane sulfur atom can act as a soft donor for coordination with metal ions or in halogen bonding interactions, enabling the design of novel host-guest systems.
Self-Assembled Monolayers: The long dodecyl chain suggests that derivatives of this compound could form self-assembled monolayers on surfaces, with potential applications in surface modification and sensing.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-(-)-1,2-Epithiododecane, and how can enantiomeric purity be validated?
- Methodological Answer :
- Synthesis : Use epoxidation of 1-dodecene followed by thiol substitution (e.g., NaSH in methanol/water) under controlled pH. Chiral catalysts like Jacobsen’s Mn(III)-salen complexes can induce stereoselectivity.
- Purity Validation : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and polarimetry. Compare specific rotation values with literature data. Use NMR to confirm regiochemistry via sulfur-induced deshielding effects.
- References : Analytical rigor ( ), solvent selection (), and replication protocols () .
Q. How does the stereochemical configuration of this compound influence its reactivity in nucleophilic ring-opening reactions?
- Methodological Answer :
- Experimental Design : Compare kinetics of ring-opening with nucleophiles (e.g., amines, Grignard reagents) between (S)-(-)- and (R)-(+)-enantiomers. Use NMR to monitor reaction progress and calculate rate constants.
- Analysis : Correlate steric effects (Cahn-Ingold-Prelog priorities) with transition-state stabilization. Validate using computational models (e.g., Gaussian for transition-state optimization).
- References : Mechanistic studies ( ), research frameworks () .
Advanced Research Questions
Q. What computational models accurately predict the ring-strain energy and thermodynamic stability of this compound compared to its epoxide analog?
- Methodological Answer :
- Modeling : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to compare strain energy and heat of formation. Validate using differential scanning calorimetry (DSC) for experimental .
- Data Contradiction : If discrepancies arise (e.g., DFT underestimates strain), refine basis sets (e.g., 6-311++G**) or consider solvent effects (CPCM model).
- References : FINER criteria (), data presentation ( ) .
Q. How can kinetic resolution techniques improve enantiomeric excess (ee) during asymmetric synthesis of this compound?
- Methodological Answer :
- Approach : Use enzymatic resolution (e.g., lipase-catalyzed acetylation) or chiral auxiliaries (e.g., Evans’ oxazolidinones). Monitor ee via chiral GC-MS.
- Optimization : Apply Design of Experiments (DoE) to variables (temperature, solvent polarity, enzyme loading). Analyze using ANOVA to identify significant factors.
- References : Novelty criteria ( ), methodological rigor ( ) .
Q. What analytical strategies resolve contradictions in spectral data (e.g., NMR, IR) for this compound under varying solvent conditions?
- Methodological Answer :
- Experimental Design : Acquire NMR spectra in deuterated solvents (CDCl, DMSO-d) to assess solvent-induced shifts. Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Statistical Analysis : Apply principal component analysis (PCA) to correlate solvent polarity with chemical shift deviations.
- References : Data analysis protocols ( ), peer-review standards ( ) .
Data Presentation Guidelines
- Tables : Include comparative data (e.g., synthetic yields, ee values) using LaTeX or Excel. Label columns with units (e.g., "% yield", "ee (%)") and uncertainties (e.g., ±SD) .
- Appendices : Archive raw spectral data (NMR, IR), computational input files, and statistical scripts (R/Python) for reproducibility ().
Frameworks for Rigorous Inquiry
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
